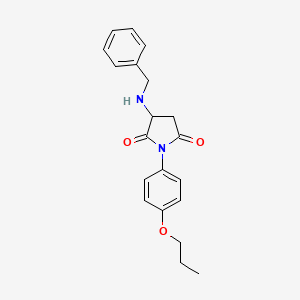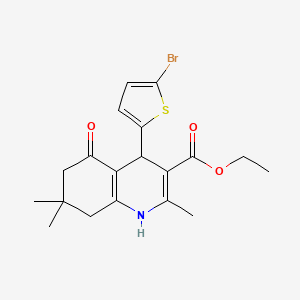
3-(benzylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as BPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPO is a pyrrolidine derivative that possesses a unique chemical structure, which makes it an ideal candidate for research purposes.
Mécanisme D'action
The mechanism of action of 3-(benzylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, studies have suggested that this compound acts on the GABAergic system, which is responsible for regulating neurotransmission in the brain. This compound has been found to increase the release of GABA, an inhibitory neurotransmitter, which results in the suppression of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the brain. This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect the brain from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(benzylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its unique chemical structure, which makes it an ideal candidate for research purposes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for research on 3-(benzylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. One of the most promising directions is the development of new drugs based on the chemical structure of this compound. This compound has also shown potential as a treatment for various inflammatory diseases, and further research is needed to explore its full therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-(benzylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a complex process that requires a series of reactions. The first step involves the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-propoxychalcone. The second step involves the reaction of 4-propoxychalcone with benzylamine in the presence of potassium carbonate to form this compound. The yield of this compound obtained through this method is around 70%.
Applications De Recherche Scientifique
3-(benzylamino)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to possess significant anticonvulsant and analgesic properties, making it an ideal candidate for the development of new drugs. This compound has also been found to possess anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Propriétés
IUPAC Name |
3-(benzylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-12-25-17-10-8-16(9-11-17)22-19(23)13-18(20(22)24)21-14-15-6-4-3-5-7-15/h3-11,18,21H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFINSIWOUKQTTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4993266.png)
![2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4993276.png)
![ethyl {4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4993280.png)


![1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4993315.png)
![8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline](/img/structure/B4993325.png)
![1-ethoxy-3-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B4993327.png)


![3-[(5-bromo-2-furyl)methylene]-5-(4-ethoxyphenyl)-2(3H)-furanone](/img/structure/B4993345.png)
![1-[4-(2-methoxyphenyl)-1-piperazinyl]-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B4993347.png)